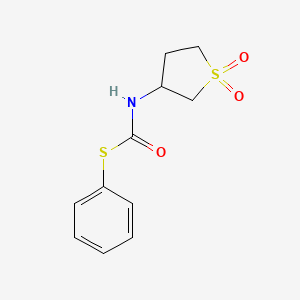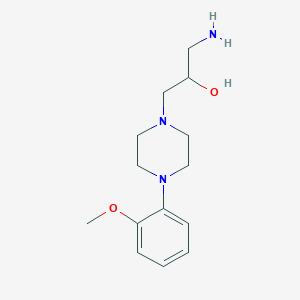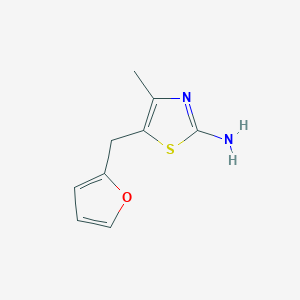
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiolane-containing compounds, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide typically involves the reaction between 3-aminothiolane and carbon disulfide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product through further reaction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of potassium hydroxide in these solvents can be a limiting factor .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarboxamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of pesticides and antioxidants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms and cancer cells, contributing to its antimicrobial and anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide: Exhibits anti-tumor activity.
1-(1,1-Dioxothiolan-3-yl)-1-(3-methylphenyl)-3-phenylurea: Used in various industrial applications.
Uniqueness
N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is unique due to its specific thiocarboxamide group, which imparts distinct reactivity and biological activity compared to other thiolane-containing compounds.
Properties
Molecular Formula |
C11H13NO3S2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
S-phenyl N-(1,1-dioxothiolan-3-yl)carbamothioate |
InChI |
InChI=1S/C11H13NO3S2/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13) |
InChI Key |
HAFRXQWZNCABQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)

![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)



![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)
